molecular formula C18H15N3O B3406339 2-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile CAS No. 303023-15-6

2-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No. B3406339
CAS RN: 303023-15-6
M. Wt: 289.3 g/mol
InChI Key: FBKBKRURAQZUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile, commonly known as MPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPOC is a heterocyclic compound that contains both an oxazole and a cyano group.

Mechanism of Action

The mechanism of action of MPOC is not fully understood. However, it has been suggested that MPOC exerts its anticancer activity by inhibiting the activity of certain enzymes that are essential for cancer cell growth. MPOC has also been shown to interact with DNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
MPOC has been shown to exhibit cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. MPOC has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MPOC has been shown to exhibit anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using MPOC in lab experiments is its simple synthesis method, which allows for easy preparation of the compound. MPOC also exhibits potent anticancer activity, making it a promising candidate for further research. However, one limitation of using MPOC in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on MPOC. One direction is to further investigate its mechanism of action and its interaction with DNA. Another direction is to explore its potential applications in other fields, such as organic electronics and material science. Additionally, further research is needed to determine the optimal dosage and administration of MPOC for its potential use as an anticancer agent.

Scientific Research Applications

MPOC has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, MPOC has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In material science, MPOC has been used as a building block for the synthesis of new materials with unique properties. In organic electronics, MPOC has been used as a hole-transporting material in organic light-emitting diodes.

properties

IUPAC Name

5-(4-methylanilino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-12-3-7-14(8-4-12)17-21-16(11-19)18(22-17)20-15-9-5-13(2)6-10-15/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKBKRURAQZUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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